An In-depth Technical Guide to 5-Fluoro-2-iodopyridine: A Cornerstone Building Block in Modern Chemistry
An In-depth Technical Guide to 5-Fluoro-2-iodopyridine: A Cornerstone Building Block in Modern Chemistry
As a Senior Application Scientist, it is imperative to not only understand the properties of a chemical entity but to appreciate its strategic value in complex synthetic campaigns. 5-Fluoro-2-iodopyridine is a quintessential example of a modern heterocyclic building block, whose utility far surpasses its simple structure. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and critical applications, particularly for researchers and professionals in drug development and materials science. The presence of both a fluorine and an iodine atom on the pyridine scaffold creates a molecule with uniquely tunable reactivity, making it an invaluable intermediate.[1][2]
Core Physicochemical and Structural Properties
5-Fluoro-2-iodopyridine is a pale yellow solid at room temperature.[3] Its structure is defined by a pyridine ring substituted at the 2-position with a highly effective leaving group (iodine) for cross-coupling reactions and at the 5-position with a fluorine atom, which imparts significant electronic modifications to the ring.[1][2] This fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity of the final active pharmaceutical ingredient (API).[4][5]
Table 1: Key Physicochemical Data for 5-Fluoro-2-iodopyridine
| Property | Value | Source(s) |
| CAS Number | 159870-80-1 | [3][6] |
| Molecular Formula | C₅H₃FIN | [3][6] |
| Molecular Weight | 222.99 g/mol | [6][7] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 33-37 °C | [7][8] |
| Boiling Point | 223.8 °C at 760 mmHg (Predicted) | [8] |
| Density | 2.047 g/cm³ (Predicted) | [8] |
| pKa | -0.58 ± 0.10 (Predicted) | [3] |
Structural Identifiers
-
IUPAC Name: 5-fluoro-2-iodopyridine[6]
-
SMILES: C1=CC(=NC=C1F)I[6]
-
InChI: InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H[6]
-
InChIKey: SKKQNFJMWPLVDB-UHFFFAOYSA-N[6]
Synthesis of 5-Fluoro-2-iodopyridine
A robust and scalable synthesis is critical for any building block intended for drug development. While multiple synthetic routes exist, a common and reliable pathway proceeds from 2-Bromo-5-fluoropyridine. This approach leverages a halogen exchange reaction, a fundamental transformation in heterocyclic chemistry.
Synthetic Workflow Diagram
Caption: General workflow for synthesizing 5-Fluoro-2-iodopyridine.
Step-by-Step Synthesis Protocol from 2-Bromo-5-fluoropyridine
This protocol describes a copper-catalyzed Finkelstein-type reaction. The choice of a copper catalyst is crucial as it facilitates the otherwise difficult nucleophilic aromatic substitution of bromide for iodide on an electron-rich pyridine ring. The diamine ligand serves to stabilize the copper(I) catalytic species and enhance its reactivity.
-
Inert Atmosphere: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluoropyridine (1.0 equiv). The entire apparatus must be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.
-
Reagent Addition: Add sodium iodide (NaI, ~1.5 equiv), copper(I) iodide (CuI, ~0.1 equiv), and N,N'-dimethylethylenediamine (~0.2 equiv).
-
Solvent: Add anhydrous toluene as the solvent. The choice of a high-boiling, non-polar solvent like toluene is ideal for achieving the necessary reflux temperature.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia to remove the copper catalyst, followed by a wash with saturated sodium thiosulfate to remove any remaining iodine. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield pure 5-Fluoro-2-iodopyridine.[9]
Chemical Reactivity and Strategic Applications in Drug Discovery
The true value of 5-Fluoro-2-iodopyridine lies in its differential reactivity. The C-I bond at the 2-position is significantly more labile than the C-F bond, making it the primary site for synthetic modification. This allows for the strategic introduction of molecular complexity via palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][4]
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, further enhanced by the electronegative fluorine atom, makes the 2-position highly susceptible to oxidative addition by a Palladium(0) catalyst, the rate-determining step in many cross-coupling cycles.[10][11]
Caption: Key cross-coupling reactions utilizing 5-Fluoro-2-iodopyridine.
A. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an exceptionally powerful method for forming a bond between an sp² carbon (from the pyridine) and an sp carbon (from a terminal alkyne).[12][13] This reaction is invaluable for synthesizing precursors to a wide range of heterocyclic systems and for creating rigid linkers in drug molecules.[14][15]
General Protocol for Sonogashira Coupling:
-
Under an inert atmosphere, dissolve 5-Fluoro-2-iodopyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv) in an anhydrous solvent such as THF or DMF.[12]
-
Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which acts as both a base and a solvent.[12]
-
Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-65 °C) until completion.[12]
-
Perform a standard aqueous work-up and purify the product by column chromatography.
B. Suzuki-Miyaura Coupling: Building Biaryl Structures
The Suzuki reaction is arguably one of the most widely used C-C bond-forming reactions, coupling an organohalide with an organoboron species.[11][16] Using 5-Fluoro-2-iodopyridine allows for the facile synthesis of 2-arylpyridines, a common scaffold in pharmaceuticals.[4]
General Protocol for Suzuki-Miyaura Coupling:
-
In an inert atmosphere, combine 5-Fluoro-2-iodopyridine (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[10][17]
-
Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water. The presence of water is often crucial for the transmetalation step.[11]
-
Heat the mixture (typically 80-100 °C) until the starting material is consumed.
-
After cooling, perform an extractive work-up to remove the inorganic salts and catalyst residues.
-
Purify the target compound via crystallization or chromatography.
Safety and Handling
As with any laboratory chemical, proper handling of 5-Fluoro-2-iodopyridine is essential. It is classified as an irritant and is harmful if swallowed.[7][18] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
Table 2: GHS Hazard and Precautionary Statements
| GHS Information | Codes | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | [7][19] |
| Hazard Statements | H302H315H317H319H335 | Harmful if swallowed.[7]Causes skin irritation.[7][19]May cause an allergic skin reaction.[7][18]Causes serious eye irritation.[7][19]May cause respiratory irritation.[7][18] |
| Precautionary Statements | P261P280P301+P312P302+P352P305+P351+P338 | Avoid breathing dust.[7][20]Wear protective gloves/eye protection.[20]IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]IF ON SKIN: Wash with plenty of water.[7][19]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][19] |
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][20]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[19][20][21]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][22]
Conclusion
5-Fluoro-2-iodopyridine is a strategically vital building block for chemical synthesis. Its value is derived from the orthogonal reactivity of its two halogen substituents. The iodine atom serves as a robust handle for introducing molecular complexity through reliable and versatile cross-coupling reactions, while the fluorine atom provides a means to fine-tune the physicochemical and pharmacological properties of the final molecule. For scientists engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials, a thorough understanding of this compound's properties and reactivity is not just beneficial—it is essential for innovation.[1][2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22832107, 5-Fluoro-2-iodopyridine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-5-Iodopyridine CAS 171197-80-1: Synthesis Intermediate for Pharmaceuticals and Agrochemicals. Available at: [Link]
-
Lookchem (n.d.). Cas 171197-80-1, 2-Fluoro-5-iodopyridine. Available at: [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints. Available at: [Link]
-
ResearchGate (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF. Available at: [Link]
-
Generic Website (n.d.). Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Available at: [Link]
-
Generic Website (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]
- Google Patents (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry (2009). Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces. Chemical Communications. Available at: [Link]
-
Wikipedia (n.d.). Suzuki reaction. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氟-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cas 171197-80-1,2-Fluoro-5-iodopyridine | lookchem [lookchem.com]
- 9. 5-Fluoro-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. fishersci.com [fishersci.com]
- 19. 2-Fluoro-5-iodopyridine | 171197-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. fishersci.com [fishersci.com]


